molecular formula C18H18FNO3 B5803020 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate

4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate

Cat. No.: B5803020
M. Wt: 315.3 g/mol
InChI Key: RVAVSYCTSGJVFA-UHFFFAOYSA-N
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Description

4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group, a methyl group, and a propionylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate typically involves a multi-step process:

    Formation of the 4-fluorobenzyl group: This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Introduction of the propionylamino group: This step involves the acylation of an amine group with propionyl chloride in the presence of a base such as pyridine.

    Coupling with the benzoate core: The final step involves esterification of the 4-fluorobenzyl and 4-methyl-3-(propionylamino) groups with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl benzoate
  • 4-methyl-3-(propionylamino)benzoate
  • 4-fluorobenzyl 4-methylbenzoate

Uniqueness

4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the propionylamino group provides potential for biochemical interactions.

Properties

IUPAC Name

(4-fluorophenyl)methyl 4-methyl-3-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-3-17(21)20-16-10-14(7-4-12(16)2)18(22)23-11-13-5-8-15(19)9-6-13/h4-10H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVSYCTSGJVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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